REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]([B:16]2[O:20][C:19]([CH3:22])([CH3:21])[C:18]([CH3:24])([CH3:23])[O:17]2)[CH:6]=[CH:7][C:8]=1[O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.B(Br)(Br)Br>C(Cl)Cl>[O:9]([C:8]1[CH:7]=[CH:6][C:5]([B:16]2[O:20][C:19]([CH3:21])([CH3:22])[C:18]([CH3:24])([CH3:23])[O:17]2)=[CH:4][C:3]=1[OH:2])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1
|
Name
|
2-(3-methoxy-4-phenoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
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Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC1=CC=CC=C1)B1OC(C(O1)(C)C)(C)C
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Name
|
|
Quantity
|
0.145 mL
|
Type
|
reactant
|
Smiles
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B(Br)(Br)Br
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at that temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −20° C
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
dried on the pump
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
CUSTOM
|
Details
|
was used for next step without further purification
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
O(C1=CC=CC=C1)C1=C(C=C(C=C1)B1OC(C(O1)(C)C)(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |